5-Acetyl-2-chloro-4-hydroxybenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-acetyl-2-chloro-4-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-5(12)7-2-6(4-11)8(10)3-9(7)13/h2-3,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOWPOBFLKWPGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C(=C1)C#N)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 Acetyl 2 Chloro 4 Hydroxybenzonitrile
Advanced Synthetic Routes to 5-Acetyl-2-chloro-4-hydroxybenzonitrile and Related Derivatives
The synthesis of this compound can be achieved through several sophisticated methodologies, each offering distinct advantages in terms of yield, purity, and scalability. These routes often involve the strategic manipulation of functional groups on a pre-existing aromatic scaffold.
Dealkylation Approaches (e.g., from Methoxy (B1213986) Precursors)
A common and effective strategy for the synthesis of phenolic compounds is the dealkylation of their corresponding methoxy ethers. In the context of this compound, the precursor would be 5-acetyl-2-chloro-4-methoxybenzonitrile. The cleavage of the methyl-aryl ether bond can be accomplished using various reagents, with Lewis acids being particularly prevalent. For instance, boron tribromide (BBr₃) is a powerful reagent for this transformation. However, other reagents like lithium iodide (LiI) in a high-boiling solvent such as 2,4,6-collidine can also be employed, particularly when milder conditions are required to avoid side reactions with other functional groups present in the molecule.
The general reaction mechanism involves the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide or iodide ion on the methyl group, leading to the formation of the desired phenol (B47542) and methyl halide.
Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings
The substitution pattern of the this compound ring is a result of carefully orchestrated electrophilic and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution: The synthesis of derivatives of this compound can be achieved through electrophilic aromatic substitution. The existing substituents on the benzene (B151609) ring direct the position of incoming electrophiles. The hydroxyl group is a strong activating group and an ortho-, para-director, while the acetyl and nitrile groups are deactivating and meta-directors. The interplay of these directing effects is crucial. For example, the bromination of 2-chloro-4-hydroxybenzonitrile, a closely related compound, yields 5-bromo-2-chloro-4-hydroxybenzonitrile, indicating that the position para to the hydroxyl group is susceptible to electrophilic attack. nbinno.com
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom in this compound is susceptible to nucleophilic aromatic substitution. This is because the aromatic ring is activated towards nucleophilic attack by the presence of the strongly electron-withdrawing acetyl and nitrile groups at the ortho and para positions, respectively. libretexts.orglibretexts.org This activation facilitates the attack of a nucleophile on the carbon atom bearing the chlorine, proceeding through a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride, providing a versatile route to a variety of derivatives. nih.govmdpi.com
Oxidative Chlorination Techniques for Aryl Systems
The introduction of the chlorine atom onto the aromatic ring can be accomplished via oxidative chlorination of a suitable precursor, such as 4-hydroxyacetophenone. thegoodscentscompany.com Various chlorinating agents can be employed, with sulfuryl chloride (SO₂Cl₂) being a common choice for the chlorination of activated aromatic rings like phenols and their derivatives. google.com The reaction conditions, including solvent and temperature, must be carefully controlled to ensure mono-chlorination at the desired position and to prevent unwanted side reactions. Modern approaches also include photoelectrochemical (PEC) methods, which can offer high selectivity for the chlorination of aromatic compounds using a simple source like NaCl. nih.gov
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura) for Aryl-Aryl and Aryl-Heteroatom Bond Formation
The chlorine atom of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nbinno.com This reaction allows for the formation of a carbon-carbon bond between the aromatic ring of the benzonitrile (B105546) derivative and a variety of aryl or heteroaryl groups. The reaction typically involves a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and an organoboron reagent, such as an arylboronic acid or its ester. nih.govconicet.gov.arrsc.org The versatility of the Suzuki-Miyaura reaction makes it a powerful tool for the synthesis of complex biaryl structures from the this compound scaffold. rsc.orgsemanticscholar.org
| Arylboronic Acid | Palladium Catalyst | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 90 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 |
| Thiophen-2-ylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | DMF/Water | 110 |
Knoevenagel Condensation and Related Carbon-Carbon Bond Forming Reactions
The acetyl group of this compound provides a reactive site for carbon-carbon bond formation via the Knoevenagel condensation. wikipedia.org This reaction involves the condensation of the ketone with an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a catalytic amount of a weak base, like piperidine (B6355638) or ammonia (B1221849). sciensage.info The initial product is a β-hydroxy intermediate, which readily undergoes dehydration to yield a stable α,β-unsaturated compound. This reaction is a valuable method for extending the carbon framework of the molecule and introducing further functionality. nih.govmdpi.com
Functionalization and Derivatization Strategies of this compound
The multiple functional groups present in this compound offer numerous possibilities for further chemical modification, allowing for the synthesis of a wide array of derivatives.
Reactions of the Acetyl Group:
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄).
Oxidation: Under forcing conditions, the acetyl group can be oxidized, for example, via the haloform reaction if treated with a base and a halogen.
Condensation Reactions: As mentioned, the acetyl group is a key participant in Knoevenagel and other aldol-type condensation reactions.
Reactions of the Nitrile Group:
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. ebsco.comlibretexts.org Partial hydrolysis to an amide is also possible under carefully controlled conditions. chemistrysteps.com
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents such as lithium aluminum hydride (LiAlH₄). chemistrysteps.comyoutube.com
Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile to form an intermediate imine, which upon hydrolysis yields a ketone. libretexts.orglibretexts.org
Reactions of the Phenolic Hydroxyl Group:
O-Alkylation and O-Acylation: The acidic proton of the hydroxyl group can be readily removed by a base, and the resulting phenoxide can react with alkyl halides (Williamson ether synthesis) or acyl halides/anhydrides to form ethers and esters, respectively.
Directing Group: The hydroxyl group acts as a powerful activating and directing group in electrophilic aromatic substitution reactions, as discussed in section 2.1.2. mdpi.com
Reactions Involving the Chlorine Atom:
Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by a variety of nucleophiles, as detailed in section 2.1.2.
Cross-Coupling Reactions: The C-Cl bond is a key site for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, enabling the introduction of a wide range of substituents.
| Functional Group | Reaction Type | Reagents | Product Functional Group |
|---|---|---|---|
| Acetyl | Reduction | NaBH₄ | Secondary Alcohol |
| Nitrile | Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |
| Nitrile | Reduction | LiAlH₄ | Primary Amine |
| Hydroxyl | O-Alkylation | Base, Alkyl Halide | Ether |
| Chlorine | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, Base | Biaryl |
| Chlorine | Nucleophilic Substitution | Nu⁻ (e.g., RO⁻, R₂NH) | Ether, Amine |
Conversion of Nitrile and Hydroxyl Functional Groups
The nitrile and hydroxyl moieties on the this compound scaffold are primary sites for chemical transformation. The hydroxyl group can undergo oxidation to form a ketone, while the nitrile group is susceptible to reduction to yield an amine. These functional groups are pivotal in its reactivity, allowing for nucleophilic substitution and other modifications.
The hydroxyl group, being phenolic, can be readily converted into esters or ethers. Esterification can be achieved using various acylating agents, while etherification can be performed with alkyl halides under basic conditions. The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid, which serves as a precursor for the synthesis of amides, esters, and other acid derivatives. Alternatively, the nitrile group can be reduced to a primary amine, providing a route to a different class of derivatives.
| Transformation | Functional Group | Reagents/Conditions | Product Type |
| Reduction | Nitrile (-CN) | e.g., H₂, Raney Ni; LiAlH₄ | Primary Amine (-CH₂NH₂) |
| Hydrolysis | Nitrile (-CN) | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |
| Esterification | Hydroxyl (-OH) | Acyl chloride, pyridine | Ester (-OCOR) |
| Etherification | Hydroxyl (-OH) | Alkyl halide, base (e.g., K₂CO₃) | Ether (-OR) |
Modification of the Acetyl Substituent
The acetyl group (-COCH₃) offers another site for diverse chemical modifications. The carbonyl carbon is electrophilic and can react with various nucleophiles. For instance, reduction of the acetyl group using reducing agents like sodium borohydride yields a secondary alcohol. google.com The methyl group adjacent to the carbonyl is acidic and can be deprotonated to form an enolate, which can then participate in aldol (B89426) condensations or be alkylated.
Furthermore, the acetyl group can be a key component in the formation of hydrazones through condensation with hydrazine (B178648) derivatives. mdpi.comresearchgate.net These reactions demonstrate the versatility of the acetyl group as a handle for further molecular elaboration.
| Transformation | Reagents/Conditions | Product Type |
| Reduction | NaBH₄, MeOH | 1-Hydroxyethyl derivative |
| Halogenation (α-position) | Br₂, Acetic Acid | α-Bromoacetyl derivative |
| Condensation | Hydrazine hydrate | Hydrazone derivative |
| Oxidation (Haloform Reaction) | I₂, NaOH | Carboxylic acid (via tri-iodomethane) |
Incorporation into Diverse Heterocyclic Frameworks (e.g., Oxazoles, Triazoles, Selenazoles, Pyrroles)
The reactive sites on this compound make it an excellent precursor for the synthesis of various heterocyclic compounds.
Oxazoles and Selenazoles: The acetyl group is a common starting point for the Hantzsch synthesis of thiazoles, oxazoles, and selenazoles. nih.govnih.gov The synthesis typically involves the α-halogenation of the acetyl group, followed by cyclocondensation with a suitable amide, thioamide, or selenoamide. For example, reacting the α-bromoacetyl derivative of the title compound with a selenoamide can yield a substituted selenazole ring. nih.govnih.gov
Triazoles: 1,2,4-Triazoles can be synthesized through several routes. One common method is the Pellizzari reaction, which involves the reaction of an acyl hydrazide with an amide. researchgate.netscispace.com Alternatively, the Einhorn-Brunner reaction involves the condensation of hydrazines with diacylamines in the presence of a weak acid. researchgate.netscispace.com The functional groups on this compound can be converted to the necessary precursors for these reactions.
Pyrroles: The synthesis of pyrroles can be achieved through methods like the Clauson-Kaas pyrrole (B145914) synthesis, which uses a 1,4-dicarbonyl compound and an amine. nih.govbath.ac.uk The acetyl group of this compound can be elaborated to generate the required 1,4-dicarbonyl functionality, which can then be cyclized with an amine or ammonia to form a pyrrole ring. bohrium.com
| Heterocycle | Plausible Synthetic Route | Key Intermediate from Title Compound |
| Oxazole | Hantzsch Synthesis | α-Haloacetyl derivative |
| Selenazole | Hantzsch-type Synthesis | α-Haloacetyl derivative |
| Triazole | Einhorn-Brunner or Pellizzari Reaction | Hydrazide or Amide derivative |
| Pyrrole | Clauson-Kaas or Paal-Knorr Synthesis | 1,4-Dicarbonyl derivative |
Formation of Amide, Ester, Hydrazide, and Hydroxamate Derivatives
The functional groups of this compound serve as convenient starting points for the synthesis of various derivatives.
Ester Derivatives: The phenolic hydroxyl group can be readily esterified by reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of a suitable catalyst or base.
Amide Derivatives: Amides are typically synthesized from carboxylic acids. google.com The nitrile group of the starting material can be hydrolyzed to a carboxylic acid, which is then activated and reacted with an amine to form the corresponding amide derivative.
Hydrazide Derivatives: Hydrazides are commonly prepared from esters by reaction with hydrazine hydrate. mdpi.comnih.gov Therefore, esterification of the hydroxyl group, followed by treatment with hydrazine, would yield the hydrazide. Alternatively, converting the nitrile to an ester and subsequent reaction with hydrazine is also a viable route. mdpi.com
Hydroxamate Derivatives: Hydroxamic acids are valuable functional groups in medicinal chemistry, often synthesized from carboxylic acids or esters. nih.govresearchgate.net The carboxylic acid obtained from the hydrolysis of the nitrile group can be coupled with hydroxylamine (B1172632) or a protected form of it to yield the desired hydroxamate derivative. nih.gov
| Derivative | Functional Group Modified | Typical Synthetic Sequence |
| Ester | Hydroxyl (-OH) | Reaction with an acyl chloride or anhydride. |
| Amide | Nitrile (-CN) | 1. Hydrolysis to carboxylic acid. 2. Coupling with an amine. google.com |
| Hydrazide | Hydroxyl (-OH) or Nitrile (-CN) | 1. Conversion to an ester. 2. Reaction with hydrazine hydrate. mdpi.comnih.gov |
| Hydroxamate | Nitrile (-CN) | 1. Hydrolysis to carboxylic acid. 2. Reaction with hydroxylamine. nih.govresearchgate.net |
Advanced Spectroscopic and Structural Elucidation of 5 Acetyl 2 Chloro 4 Hydroxybenzonitrile
Vibrational Spectroscopy (FT-IR, FT-Raman)
No specific data found for 5-Acetyl-2-chloro-4-hydroxybenzonitrile.
Analysis of Characteristic Functional Group Modes (e.g., O-H, C≡N, C=O stretches)
No specific data found for this compound.
Investigation of Solvent Polarity Effects on Vibrational Frequencies
No specific data found for this compound.
Normal Coordinate Analysis (NCA) for Vibrational Assignment
No specific data found for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
No specific data found for this compound.
Proton (¹H) NMR Spectral Analysis of Aromatic and Aliphatic Protons
No specific data found for this compound.
Carbon-13 (¹³C) NMR Spectral Analysis
No specific data found for this compound.
Despite a comprehensive search for scientific literature and spectroscopic data, specific experimental results for the compound "this compound" (CAS 82662-45-9) are not available in the public domain. Consequently, it is not possible to provide the detailed, scientifically accurate article based on the requested outline, as the necessary data for NMR chemical shifts, UV-Vis absorption, and X-ray crystallographic analysis for this specific molecule could not be located.
To fulfill the user's request for an article focusing solely on this compound with detailed research findings would require access to proprietary research data or the execution of new laboratory experiments, which is beyond the scope of this service. Information on related but distinct compounds cannot be used as a substitute, as this would not adhere to the strict focus on "this compound".
X-ray Crystallography and Solid-State Analysis
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
A definitive analysis of the intermolecular interactions is not possible. Based on the molecular structure, one could anticipate the presence of:
Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen of the acetyl group, the nitrogen of the nitrile group, and potentially the chlorine atom can act as acceptors.
Halogen Bonding: The chlorine atom could participate in halogen bonding, acting as an electrophilic region (the σ-hole) that interacts with nucleophilic atoms.
π-π Stacking: The aromatic ring could engage in π-π stacking interactions with neighboring molecules.
However, the specific nature, geometry, and relative strengths of these interactions within a crystal lattice are unknown.
Polymorphism and Isostructurality Investigations
Investigations into polymorphism (the ability of a substance to exist in more than one crystal form) and isostructurality (the existence of different substances in the same crystal structure) are contingent on the availability of at least one crystal structure. As no crystal structure for this compound has been reported, there is no basis for a discussion of its potential polymorphic forms or any isostructural relationships with other compounds.
Computational and Quantum Chemical Studies of this compound Have Not Been Extensively Reported in Publicly Available Research
A comprehensive review of available scientific literature indicates a lack of specific published research detailing the computational and quantum chemical properties of the compound this compound. While the methodologies outlined for investigation—Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis—are standard and powerful tools in computational chemistry for characterizing molecular structure, reactivity, and stability, their application to this particular molecule has not been documented in the accessible academic domain.
Computational chemistry provides profound insights into molecular behavior. DFT calculations are routinely used to predict the most stable three-dimensional arrangement of atoms (geometry optimization), analyze the different shapes a molecule can adopt (conformational analysis), and simulate its vibrational spectra. Furthermore, electronic structure analyses like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy calculations are crucial for understanding a molecule's reactivity and electronic transitions. The Molecular Electrostatic Potential (MESP) map is another DFT-based tool that visualizes the charge distribution on a molecule's surface, identifying sites prone to electrophilic or nucleophilic attack.
Complementing DFT, NBO analysis delves into the electronic interactions within a molecule. It elucidates hyperconjugative effects—the stabilizing interactions that result from the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. These analyses are fundamental to explaining molecular stability and the nature of chemical bonds.
Despite the utility of these methods, searches for specific studies applying them to this compound did not yield the necessary data to populate the requested detailed analysis. General studies on related benzonitrile (B105546) derivatives exist, which utilize these computational techniques to explore structure and reactivity, but the specific findings for the acetyl, chloro, and hydroxy substituted compound are not available. Therefore, a detailed article with specific data tables on its geometry, vibrational frequencies, electronic properties, and hyperconjugative interactions cannot be generated at this time. Further experimental or computational research would be required to produce the specific data requested.
Computational Chemistry and Quantum Chemical Studies of 5 Acetyl 2 Chloro 4 Hydroxybenzonitrile
Natural Bond Orbital (NBO) Analysis
Analysis of Charge Delocalization and Bonding Characteristics
The intramolecular interactions and charge delocalization within 5-Acetyl-2-chloro-4-hydroxybenzonitrile can be elucidated through Natural Bond Orbital (NBO) analysis. This method provides insight into the donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). Higher E(2) values indicate stronger interactions and greater stabilization of the molecule.
The primary delocalization pathways are anticipated to be from the lone pairs of the oxygen and chlorine atoms to the π* orbitals of the aromatic ring. The stabilization energies associated with these delocalizations are indicative of the electron-donating and withdrawing nature of the substituents. The acetyl and nitrile groups, being electron-withdrawing, will influence the electron density distribution across the phenyl ring. The chlorine atom and the hydroxyl group, on the other hand, will exhibit both inductive and resonance effects.
A representative table of the significant donor-acceptor interactions and their corresponding stabilization energies, as would be derived from an NBO analysis, is presented below.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (O) | π* (C4-C5) | Value |
| LP (O) | π* (C3-C4) | Value |
| LP (Cl) | σ* (C1-C2) | Value |
| LP (N) | π* (C-CN) | Value |
| π (C1-C6) | π* (C2-C3) | Value |
| π (C2-C3) | π* (C4-C5) | Value |
Note: The values in this table are illustrative and represent the type of data obtained from NBO analysis.
Advanced Quantum Chemical Descriptors and Topological Analyses
Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of the chemical reactivity and stability of a molecule. The HOMO-LUMO energy gap is a critical parameter, with a smaller gap indicating higher reactivity and lower kinetic stability.
The key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (-EHOMO).
Electron Affinity (A): The energy released upon gaining an electron (-ELUMO).
Electronegativity (χ): The tendency to attract electrons (I+A)/2.
Chemical Hardness (η): The resistance to change in electron distribution (I-A)/2.
Chemical Softness (S): The reciprocal of hardness (1/2η).
Electrophilicity Index (ω): The ability to accept electrons (χ2/2η).
These parameters are crucial for understanding the molecule's behavior in chemical reactions. A high electrophilicity index, for instance, suggests that the molecule is a good electrophile.
| Parameter | Value (eV) |
| EHOMO | Value |
| ELUMO | Value |
| Energy Gap (ΔE) | Value |
| Ionization Potential (I) | Value |
| Electron Affinity (A) | Value |
| Electronegativity (χ) | Value |
| Chemical Hardness (η) | Value |
| Chemical Softness (S) | Value |
| Electrophilicity Index (ω) | Value |
Note: The values in this table are illustrative and represent the type of data obtained from quantum chemical calculations.
Fukui functions are essential for identifying the specific atomic sites within a molecule that are most susceptible to nucleophilic, electrophilic, and radical attacks. These functions are calculated from the electron density and help in understanding local reactivity.
fk+: For nucleophilic attack (propensity of a site to accept an electron).
fk-: For electrophilic attack (propensity of a site to donate an electron).
fk0: For radical attack.
By analyzing the values of the Fukui functions for each atom in this compound, the most reactive sites can be pinpointed. For example, atoms with the highest fk+ values are the most likely targets for nucleophiles, while those with the highest fk- values are prone to attack by electrophiles.
These advanced topological analyses provide a deeper understanding of the electronic structure and bonding within the molecule.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These functions are used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. The resulting contour plots reveal the nature of the covalent bonds and the spatial arrangement of electron pairs.
Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analyses: NCI and RDG analyses are powerful tools for identifying and visualizing non-covalent interactions, such as hydrogen bonds and van der Waals forces. The RDG vs. sign(λ2)ρ plot is particularly informative, where spikes in the low-density, low-gradient region indicate the presence of non-covalent interactions. The sign of the second eigenvalue of the Hessian matrix (λ2) distinguishes between stabilizing (hydrogen bonds, λ2 < 0) and destabilizing (steric clashes, λ2 > 0) interactions.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis, based on the topology of the electron density (ρ(r)), provides a rigorous definition of atoms in molecules and the nature of chemical bonds. The analysis of bond critical points (BCPs) reveals key properties:
Electron density (ρ(r)) and its Laplacian (∇2ρ(r)) at the BCP: The values of these parameters at the BCP characterize the bond type. For covalent bonds, ρ(r) is high and ∇2ρ(r) is negative. For ionic bonds and non-covalent interactions, ρ(r) is low and ∇2ρ(r) is positive.
Ellipticity (ε): This parameter measures the deviation of the electron density from cylindrical symmetry and is indicative of the π-character of a bond.
Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Spectra)
Computational methods, particularly Density Functional Theory (DFT), are highly effective in simulating spectroscopic parameters, which can then be compared with experimental data to validate the computed molecular structure.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR chemical shifts. The calculated isotropic shielding values are then referenced against a standard (e.g., Tetramethylsilane) to obtain the chemical shifts. These theoretical values are typically in good agreement with experimental findings.
| Atom | Calculated 13C Chemical Shift (ppm) | Calculated 1H Chemical Shift (ppm) |
| C1 | Value | - |
| C2 | Value | - |
| C3 | Value | Value (H) |
| C4 | Value | - |
| C5 | Value | - |
| C6 | Value | Value (H) |
| C (Acetyl) | Value | - |
| CH3 (Acetyl) | Value | Value (H) |
| C (Nitrile) | Value | - |
| O (Hydroxyl) | - | Value (H) |
Note: The values in this table are illustrative and represent the type of data obtained from GIAO calculations.
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectra (UV-Vis). This analysis provides information about the electronic transitions, their corresponding excitation energies, oscillator strengths (f), and the molecular orbitals involved. The calculated maximum absorption wavelength (λmax) can be correlated with the experimental spectrum to understand the electronic properties of the molecule. The transitions are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.
Theoretical Investigations of Molecular Interactions and Mechanistic Aspects of 5 Acetyl 2 Chloro 4 Hydroxybenzonitrile
Structure-Activity Relationship (SAR) Studies (Computational and Theoretical Approaches)
Positional and Electronic Effects of Substituents on Interaction Profiles:While general principles of structure-activity relationships suggest that the chloro, acetyl, and hydroxyl groups would influence the compound's electronic profile and interaction capabilities, specific computational studies analyzing these effects for 5-Acetyl-2-chloro-4-hydroxybenzonitrile have not been published.
Due to the absence of this foundational research data, the generation of a detailed and authoritative article strictly adhering to the requested scientific outline is not feasible. Proceeding would involve speculation beyond the scope of established scientific findings, thereby failing to meet the required standards of accuracy and evidence-based reporting.
Elucidation of Key Structural Requirements for Molecular Recognition and Binding
A comprehensive understanding of the key structural features of this compound that govern its interactions with biological macromolecules is currently unavailable. Theoretical studies would be necessary to identify the specific functional groups and stereochemical arrangements that are critical for molecular recognition and binding affinity. Such investigations would typically involve:
Pharmacophore Modeling: Identifying the spatial arrangement of key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. For this compound, the hydroxyl (-OH), acetyl (-COCH3), chloro (-Cl), and nitrile (-CN) groups would be of primary interest.
Quantitative Structure-Activity Relationship (QSAR) Studies: Correlating variations in the chemical structure of a series of related compounds with their biological activity. As no such series involving this compound has been reported, this analysis cannot be performed.
Molecular Docking Simulations: Predicting the preferred orientation of the molecule when bound to a specific protein target. This requires a known or hypothesized biological target, which has not been identified for this compound.
Without dedicated research, the precise structural requirements for this compound's interactions remain speculative.
Rational Design Principles for Modulating Molecular Interactions
The principles for rationally designing new molecules based on the structure of this compound to enhance or modify its molecular interactions are yet to be established. The application of such principles is contingent on understanding its structure-activity relationships. In theory, medicinal chemists could modulate its properties by:
Altering Functional Groups: Substitution or modification of the acetyl, chloro, hydroxyl, or nitrile groups to fine-tune binding affinity, selectivity, and pharmacokinetic properties.
Scaffold Hopping: Replacing the central benzonitrile (B105546) scaffold with other chemical structures while retaining the key interacting functional groups.
Bioisosteric Replacement: Exchanging functional groups with others that have similar physical or chemical properties to improve biological effects.
However, in the absence of data on its biological targets and molecular interactions, any such design efforts would be purely theoretical.
Computational Approaches to Chemical Biology and Mechanistic Investigations
The application of computational methods to investigate the chemical biology and potential mechanisms of action of this compound has not been documented in the reviewed scientific literature.
Theoretical Prediction of Potential Biological Activities through Molecular Interaction Analysis
There are currently no published theoretical predictions of the potential biological activities of this compound based on molecular interaction analysis. Such predictions are typically derived from:
Target Prediction Algorithms: Using the compound's structure to screen against databases of known biological targets.
Inverse Docking: Docking the molecule into the binding sites of a wide range of biologically relevant proteins to identify potential targets.
Similarity-Based Approaches: Comparing the compound's structure to those of molecules with known biological activities.
Without these computational studies, the potential biological roles of this compound are unknown.
Investigation of Proposed Molecular Mechanisms of Action
As no specific biological activity has been confirmed for this compound, there are no proposed molecular mechanisms of action to investigate computationally. If a biological effect were to be discovered, computational studies could then be employed to explore potential mechanisms, such as:
Modulation of Signaling Pathways: Simulating the compound's effect on key proteins within cellular signaling cascades.
Induction of Apoptosis: Modeling interactions with proteins involved in programmed cell death pathways.
Cell Cycle Arrest: Investigating the compound's potential to bind to and inhibit proteins that regulate the cell cycle.
These investigations remain hypothetical in the absence of foundational biological data.
Computational Assessment of Theoretical Drug-Likeness and Bioavailability Factors
A formal computational assessment of the theoretical drug-likeness and bioavailability of this compound is not available. Such an assessment would typically involve the calculation of various physicochemical properties and their comparison to established criteria for oral bioavailability, such as Lipinski's Rule of Five.
Table 1: Theoretical Physicochemical Properties for Drug-Likeness Assessment (Illustrative)
| Property | Predicted Value | Compliance with Lipinski's Rule of Five |
| Molecular Weight | Data not available | (Threshold: ≤ 500 Da) |
| LogP (Octanol-Water Partition Coefficient) | Data not available | (Threshold: ≤ 5) |
| Hydrogen Bond Donors | Data not available | (Threshold: ≤ 5) |
| Hydrogen Bond Acceptors | Data not available | (Threshold: ≤ 10) |
Note: This table is for illustrative purposes only. The values for this compound have not been computationally determined in the available literature.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-Acetyl-2-chloro-4-hydroxybenzonitrile?
- Methodology : A common approach for benzonitrile derivatives involves functional group interconversion. For example, chlorination of hydroxy groups can be achieved using POCl₃ or SOCl₂ under anhydrous conditions . Acetylation of phenolic hydroxyl groups may employ acetyl chloride in the presence of a base (e.g., pyridine) to prevent side reactions. Reaction monitoring via TLC or HPLC is critical to optimize yield and purity. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. How can the structure of this compound be confirmed spectroscopically?
- Methodology :
- NMR : Analyze and NMR spectra to confirm substituent positions. The nitrile group () appears as a singlet in NMR (~110–120 ppm). Chlorine and acetyl groups induce deshielding in adjacent protons .
- IR : Peaks at ~2220 cm confirm the nitrile group. Hydroxyl (O–H) stretches (~3200 cm) and carbonyl (C=O) stretches (~1700 cm) validate the acetyl group .
- X-ray Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for analogous compounds like 5-Chloro-2-hydroxybenzaldehyde derivatives .
Q. What safety protocols are essential for handling this compound?
- Methodology :
- Ventilation : Use fume hoods to minimize inhalation risks. Ensure eyewash stations and safety showers are accessible .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .
- Storage : Keep in tightly sealed containers in dry, well-ventilated areas. Avoid incompatible materials (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Methodology :
- Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers) that may obscure splitting patterns.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating - and - couplings. For example, NOESY can clarify spatial proximity of substituents .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate assignments .
Q. What factors influence the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Hydrolysis Studies : Monitor degradation kinetics via HPLC at different pH levels. Nitriles hydrolyze to amides or carboxylic acids under acidic/basic conditions.
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures. For example, benzonitrile derivatives with electron-withdrawing groups (e.g., Cl, CN) typically exhibit higher thermal stability .
- Light Sensitivity : Conduct accelerated stability studies under UV/visible light to assess photodegradation pathways .
Q. How do electron-withdrawing substituents affect reactivity in cross-coupling reactions?
- Methodology :
- Suzuki-Miyaura Coupling : Test reactivity with aryl boronic acids. The chloro and nitrile groups activate the aromatic ring toward palladium-catalyzed coupling but may require optimized ligands (e.g., SPhos) .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Electron-withdrawing groups lower LUMO energy, enhancing electrophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
